7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
Brand Name:
Vulcanchem
CAS No.:
159559-71-4
VCID:
VC20922684
InChI:
InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3
SMILES:
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O
Molecular Formula:
C16H22INO.C4H4O4
Molecular Weight:
371.26 g/mol
7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
CAS No.: 159559-71-4
Cat. No.: VC20922684
Molecular Formula: C16H22INO.C4H4O4
Molecular Weight: 371.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159559-71-4 |
|---|---|
| Molecular Formula | C16H22INO.C4H4O4 |
| Molecular Weight | 371.26 g/mol |
| IUPAC Name | 7-[3-iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol |
| Standard InChI | InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3 |
| Standard InChI Key | RTMIJLQPWFKAFE-UHFFFAOYSA-N |
| SMILES | CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O |
| Canonical SMILES | CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator